

Application Note: Profiling Butyl Hexanoate in Beer and Wine Aroma

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Compound of Interest

Compound Name: Butyl hexanoate

Cat. No.: B146156

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Introduction

Butyl hexanoate is a key volatile ester that contributes significantly to the desirable fruity aromas in beer and wine.^{[1][2]} Characterized by its pleasant pineapple, apple, and fruity notes, the concentration of this compound can greatly influence the overall sensory profile of these alcoholic beverages. The formation of **butyl hexanoate** is a direct result of yeast metabolism during fermentation, where it is synthesized from butan-1-ol and hexanoyl-CoA. The concentration of **butyl hexanoate** is influenced by various factors, including the yeast strain, fermentation temperature, and the composition of the wort or must.

This application note provides a comprehensive overview of the role of **butyl hexanoate** in beer and wine aroma, detailed protocols for its quantification using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), and a summary of its typical concentrations and sensory thresholds.

Data Presentation

The concentration of **butyl hexanoate**, along with the closely related and often more abundant ethyl hexanoate, can vary significantly depending on the type of beverage and the specific fermentation conditions. The following table summarizes the typical concentration ranges and sensory thresholds for these important flavor esters.

Compound	Beverage	Typical Concentration Range (µg/L)	Sensory Threshold (µg/L)	Aroma Descriptors
Butyl Hexanoate	Beer	1 - 20	~700 - 10,000	Fruity, Pineapple, Green, Waxy
Wine	5 - 50	Not well established; likely similar to beer	Fruity, Pineapple, Apple	
Ethyl Hexanoate	Beer	70 - 500[3]	~225[3]	Red Apple, Anise[3]
Wine (White)	150 - 480[4]	~2	Apple, Fruity, Aniseed, Sweet	
Wine (Red)	Present above odor threshold	~2	Fruity	

Note: Data for **butyl hexanoate** concentrations can be limited in literature; ranges are estimated based on related ester profiles. The sensory threshold can be influenced by the complexity of the beverage matrix.[5]

Experimental Protocols

The accurate quantification of **butyl hexanoate** in complex matrices like beer and wine requires a sensitive and selective analytical method. HS-SPME-GC-MS is the technique of choice for this application due to its solvent-free nature, high sensitivity, and ability to handle complex samples.[6][7][8]

Protocol: Quantification of Butyl Hexanoate by HS-SPME-GC-MS

This protocol outlines the steps for sample preparation and analysis of **butyl hexanoate** in beer and wine.

1. Sample Preparation:

- **Degassing:** Before analysis, decarbonate beer samples by pouring them back and forth between two beakers or by sonication for 10-15 minutes. Wine samples typically do not require degassing.
- **Aliquoting:** Pipette 5 mL of the degassed beer or wine sample into a 20 mL headspace vial.
- **Salting Out:** Add 1.5 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the volatility of the esters and improves their extraction into the headspace.
- **Internal Standard Spiking:** Add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate or d11-ethyl hexanoate) to each sample, standard, and blank for accurate quantification. A typical spiking level is 10-20 µg/L.
- **Sealing:** Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

- **Fiber Selection:** A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including esters.[9]
- **Incubation/Equilibration:** Place the vial in an autosampler or heating block and incubate at 40-50°C for 15-20 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the volatiles between the liquid and headspace phases.[6][10]
- **Extraction:** Expose the SPME fiber to the headspace of the vial for 30-45 minutes at the same temperature to allow for the adsorption of the volatile compounds onto the fiber coating.[8]

3. GC-MS Analysis:

- **Desorption:** After extraction, the SPME fiber is immediately inserted into the heated GC inlet (typically 240-250°C) for thermal desorption of the analytes.[11] A desorption time of 2-5 minutes is usually sufficient.
- **Gas Chromatography Parameters:**

- Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of volatile esters.[9][10]
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2-5 minutes.
 - Ramp 1: Increase to 150°C at a rate of 3-5°C/min.
 - Ramp 2: Increase to 230-240°C at a rate of 10-15°C/min, and hold for 5-10 minutes.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.
 - SIM Ions for **Butyl Hexanoate** (m/z): Quantifier ion: 117. Qualifier ions: 56, 73, 89.[1]
 - SIM Ions for Internal Standard (e.g., Ethyl Heptanoate): To be determined based on its mass spectrum.

4. Quantification:

- Create a calibration curve using standard solutions of **butyl hexanoate** in a matrix similar to the samples (e.g., a model wine or dealcoholized beer).
- Calculate the concentration of **butyl hexanoate** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

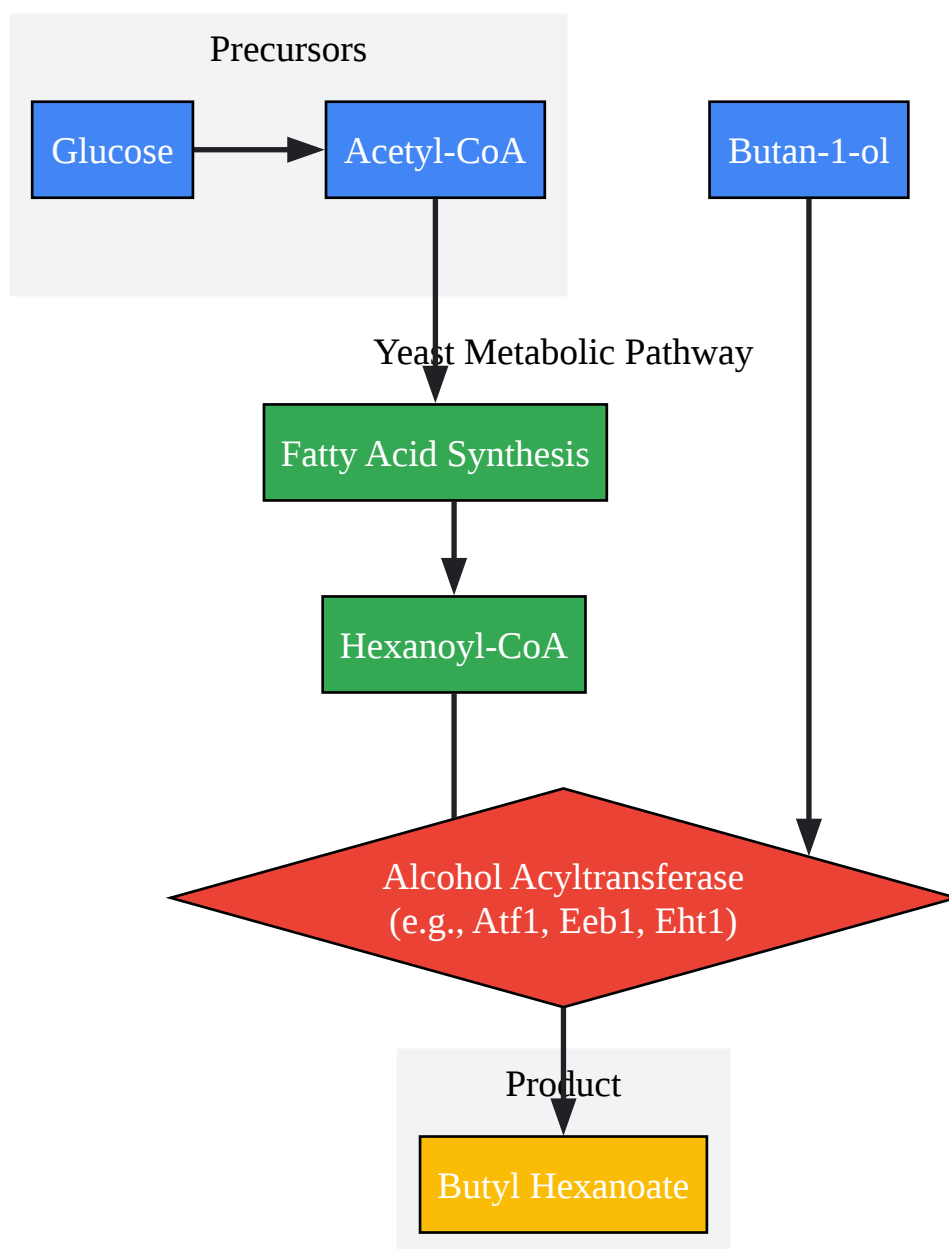
Experimental Workflow



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Caption: Experimental workflow for **butyl hexanoate** analysis.

Biochemical Pathway of Butyl Hexanoate Synthesis



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Caption: Biosynthesis of **butyl hexanoate** in yeast.

Conclusion

The quantification of **butyl hexanoate** is essential for understanding and controlling the aromatic profile of beer and wine. The HS-SPME-GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this important flavor compound.

By carefully controlling fermentation parameters, brewers and winemakers can modulate the concentration of **butyl hexanoate** to achieve the desired fruity characteristics in their final products. Further research into the specificities of yeast alcohol acyltransferases will provide deeper insights into the precise regulation of ester formation.

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